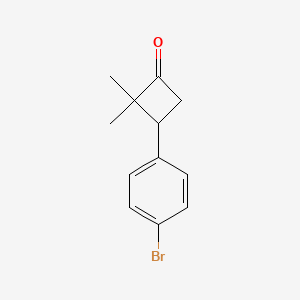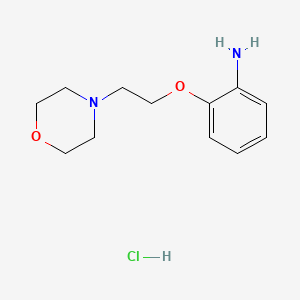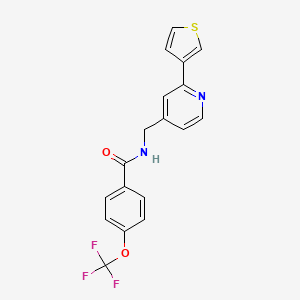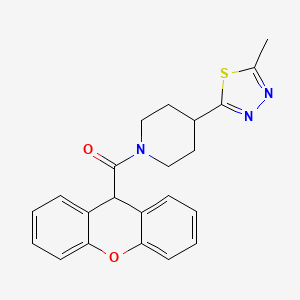![molecular formula C9H11ClN2O3 B2916071 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol CAS No. 254747-56-3](/img/structure/B2916071.png)
3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol” is a chemical compound with the CAS number 254747-56-3 . It is used in various fields of research and has a molecular weight of 230.65 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H11ClN2O3 . The InChI key for this compound is DODGYZMOMURJMU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antimalarial Activity
Research has demonstrated the synthesis and antimalarial activity of related chemical structures, focusing on their quantitative structure-activity relationships. These compounds have shown promising results against Plasmodium berghei in mice, including activity against resistant strains and in primate models. Their pharmacokinetic properties suggest potential for extended protection against infection after oral administration, encouraging clinical trials in humans (Werbel et al., 1986).
Asymmetric Synthesis
Amino alcohol-based ligands have been developed for the highly enantioselective alkynylation of chloral, providing an efficient pathway to chiral trichloromethyl propargyl alcohols. These chiral adducts serve as intermediates for producing pharmaceutically significant building blocks, highlighting the utility of these compounds in synthetic organic chemistry (Jiang & Si, 2004).
Chiral Intermediate Synthesis
The use of microbial reductases for the asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, has shown high enantioselectivity. These intermediates are crucial for synthesizing antidepressant drugs, showcasing the importance of biocatalysis in developing therapeutic agents (Choi et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Diorganotin(IV) complexes derived from Schiff bases, including structures related to 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol, have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies provide insights into the potential therapeutic applications of these compounds (Devi et al., 2019).
Antioxidant Agents
Novel chalcone derivatives have been synthesized and assessed for their antioxidant properties. These compounds, including those structurally related to this compound, have shown significant potential as antioxidant agents, highlighting their importance in addressing oxidative stress-related diseases (Prabakaran et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-chloro-2-nitroanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c10-7-2-3-9(12(14)15)8(6-7)11-4-1-5-13/h2-3,6,11,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODGYZMOMURJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2915994.png)
![4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2915995.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)
![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)
![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)

